molecular formula C14H13Cl3N2OS B5029116 Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide

Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide

Cat. No.: B5029116
M. Wt: 363.7 g/mol
InChI Key: MTFYKRYBPFVMLN-UHFFFAOYSA-N
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Description

Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide is a complex organic compound that features a thiophene ring, a carboxylic acid group, and a trichloro-substituted amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide typically involves multi-step organic reactions. One possible route could start with the thiophene-2-carboxylic acid, which is then reacted with 2,2,2-trichloro-1-o-tolylamine under specific conditions to form the desired amide. The reaction might require the use of coupling agents such as EDCI or DCC, and the conditions could include solvents like dichloromethane or DMF, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloro group can be reduced to form less chlorinated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield thiophene-2-carboxylic acid sulfone derivatives, while reduction could produce less chlorinated amides.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene and carboxylic acid functionalities.

    Trichloro-substituted amides: Compounds with similar trichloro and amide groups.

Uniqueness

Thiophene-2-carboxylic acid (2,2,2-trichloro-1-o-tolylamino-ethyl)-amide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl3N2OS/c1-9-5-2-3-6-10(9)18-13(14(15,16)17)19-12(20)11-7-4-8-21-11/h2-8,13,18H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFYKRYBPFVMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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